![molecular formula C14H25NO4 B1406087 Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate CAS No. 1016509-34-4](/img/structure/B1406087.png)
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H25NO4. It’s a derivative of piperidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Scientific Research Applications
Synthesis of Small-Ring Spirocycles
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate: is used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes. It can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles, which are valuable in medicinal chemistry for their potential biological activities .
Intermediate for Novel Organic Compounds
This compound serves as a useful intermediate in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have various applications in pharmaceuticals and organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of several novel organic compounds .
Mode of Action
It is often used as an intermediate in the synthesis of other compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used.
Action Environment
The action, efficacy, and stability of “Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate” are likely to be influenced by various environmental factors. For instance, it is known to be stable under inert atmosphere and at temperatures between 2-8°C . Other factors such as pH, presence of other chemicals, and specific conditions of the reaction environment may also play a role.
properties
IUPAC Name |
tert-butyl 3-(3-methoxypropanoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-5-6-11(10-15)12(16)7-9-18-4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKBDUMXWOJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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